N-Acetyltryptophan methylamide

説明

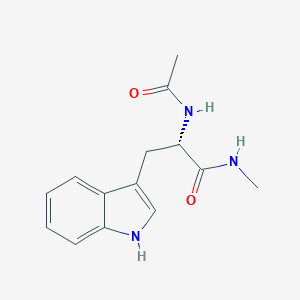

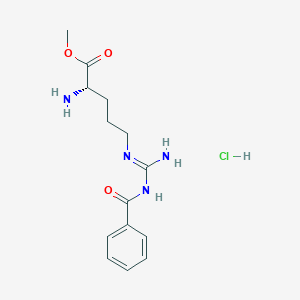

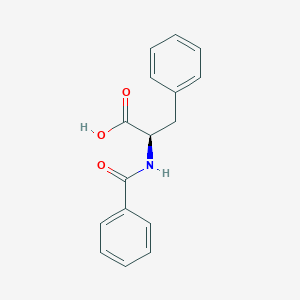

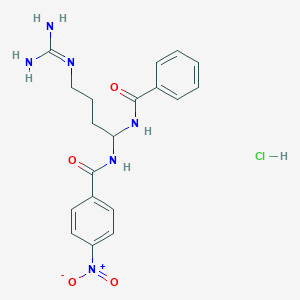

“N-Acetyltryptophan methylamide” is a compound with the molecular formula C14H17N3O2 . It is also known by other names such as Ac-Trp-NHMe, (2S)-2-acetamido-3-(1H-indol-3-yl)-N-methylpropanamide, and N-Ac-Trp-NHMe . The molecular weight of this compound is approximately 259.30 g/mol .

Synthesis Analysis

A detailed analysis of the potential energy surface of N-acetyl-l-tryptophan-N-methylamide, both in the gas phase and in solution, has been reported . The minima are identified using the density-functional-theory (DFT) with the 6-31g(d) basis set . Another study reported a facile synthesis method of primary and secondary amides through a direct amidation of esters with sodium amidoboranes .

Molecular Structure Analysis

The molecular structure of “N-Acetyltryptophan methylamide” has been analyzed using various techniques. The compound has been found to have two amide-I transitions, which have been assigned unambiguously using 13C isotopic substitution of the carbonyl group . The compound has a topological polar surface area of 74 Ų .

Chemical Reactions Analysis

The chemical reactions involving “N-Acetyltryptophan methylamide” have been studied using various methods. For instance, a detailed analysis of the potential energy surface of N-acetyl-l-tryptophan-N-methylamide, both in the gas phase and in solution, has been reported .

Physical And Chemical Properties Analysis

“N-Acetyltryptophan methylamide” has several physical and chemical properties. It has a molecular weight of 259.30 g/mol, an XLogP3 of 0.8, a hydrogen bond donor count of 3, a hydrogen bond acceptor count of 2, and a rotatable bond count of 4 .

科学的研究の応用

Fluorescence Studies

N-Acetyltryptophan methylamide (NATA) is an N-terminal and C-terminal blocked analogue of L-tryptophan . It has intrinsic fluorescence, which makes it useful in studies involving fluorescence and fluorescence enhancement . This property allows researchers to study the behavior of proteins and other biological molecules.

TRPV1 Antagonistic Activity

NATA has been used in the synthesis of compounds targeted at the Transient receptor potential cation channel subfamily V member 1 (TRPV1) . These compounds are designed to antagonize the TRPV1, which is involved in pain perception and inflammation . This makes NATA a valuable compound in the development of new pain relief medications.

PET Radiotracers

NATA derivatives have been used in the development of positron emission tomography (PET) radiotracers . PET is a type of imaging test that helps reveal how tissues and organs are functioning . The development of new radiotracers can improve the accuracy and effectiveness of PET scans.

Biochemical Research

NATA is used in biochemical research due to its structural similarity to L-tryptophan . It can be used to study the behavior of proteins and other biological molecules, contributing to our understanding of biological systems.

Pharmaceutical Applications

NATA and its derivatives have potential pharmaceutical applications . For example, they can be used in the development of new drugs for pain relief and inflammation .

Structural Studies

NATA can be used in structural studies of proteins and other biological molecules . Its structural similarity to L-tryptophan allows it to mimic the behavior of this amino acid in biological systems .

将来の方向性

作用機序

Target of Action

N-Acetyltryptophan methylamide (Ac-Trp-NHMe) is primarily used as an antioxidant in the formulation of biotherapeutic drugs . It is known to protect tryptophan residues in proteins from oxidation .

Mode of Action

Ac-Trp-NHMe acts as a superior antioxidant compared to tryptophan due to its lower oxidation potential and less peroxide production upon light exposure . When antibodies are exposed to oxidative stress, Ac-Trp-NHMe effectively protects tryptophan residues .

Biochemical Pathways

Ac-Trp-NHMe is involved in the tryptophan metabolic pathway . This pathway includes serotonin, indole, kynurenine, and related derivatives . The interplay of host and bacterial enzymes in tryptophan metabolism is crucial, and Ac-Trp-NHMe plays a significant role in this process .

Pharmacokinetics

Its role as an antioxidant in biotherapeutic formulations suggests that it may have a significant impact on the bioavailability of these drugs .

Result of Action

The primary result of Ac-Trp-NHMe’s action is the reduction of oxidation in susceptible tryptophan and methionine residues in antibodies . This protection enhances the stability and efficacy of biotherapeutic drugs .

Action Environment

The action of Ac-Trp-NHMe can be influenced by various environmental factors. For instance, light exposure can trigger the antioxidant action of Ac-Trp-NHMe . Moreover, the compound’s action is also governed by the excited-state electronic potential-energy surfaces .

特性

IUPAC Name |

(2S)-2-acetamido-3-(1H-indol-3-yl)-N-methylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O2/c1-9(18)17-13(14(19)15-2)7-10-8-16-12-6-4-3-5-11(10)12/h3-6,8,13,16H,7H2,1-2H3,(H,15,19)(H,17,18)/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMEAHHGMZZKXFD-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80213050 | |

| Record name | N-Acetyltryptophan methylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80213050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Acetyltryptophan methylamide | |

CAS RN |

6367-17-5 | |

| Record name | (αS)-α-(Acetylamino)-N-methyl-1H-indole-3-propanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6367-17-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Acetyltryptophan methylamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006367175 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Acetyltryptophan methylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80213050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does solvent polarity affect the conformation of N-Acetyltryptophan methylamide?

A1: [] The study utilizes Nuclear Magnetic Resonance (NMR) spectroscopy to demonstrate that the populations of different rotamers (conformational isomers) around the Cα-Cβ bond in Ac-Trp-NHMe are significantly influenced by solvent polarity. This effect is attributed to the interplay between the solvent and the molecule's dipole moment, influencing the relative energies of different rotamers. Interestingly, replacing the α-carbonyl group with a methylene group diminishes this solvent dependence, suggesting a key role of the carbonyl group in mediating solvent-induced conformational shifts.

Q2: What is the significance of studying N-Acetyltryptophan methylamide in this context?

A2: [] N-Acetyltryptophan methylamide serves as a simplified model for studying the conformational behavior of the tryptophan residue within proteins. Understanding how factors like solvent polarity affect its structure provides valuable insights into the more complex dynamics of proteins in various biological environments. This knowledge can further our understanding of protein folding, stability, and interactions.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(2R)-5-(Diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]benzamide;hydrochloride](/img/structure/B556304.png)